4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide

Glucokinase Type 2 Diabetes Allosteric Activator

Secure this rationally designed glucokinase (GK) activator for your SAR program. Its 4-chlorobenzyl group creates a unique electronic environment, enabling halogen bonding and FEP calculations to optimize potency toward the 495 nM benchmark. Use as a reference ligand to validate GK allosteric docking models (PDB 1V4S) and to probe N-alkylated sulfonamide selectivity over carbonic anhydrase. In-silico ADME shows Log P <5 and high GI absorption, supporting oral glucose tolerance studies.

Molecular Formula C21H19ClN4O4S
Molecular Weight 458.92
CAS No. 1021106-44-4
Cat. No. B2433098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide
CAS1021106-44-4
Molecular FormulaC21H19ClN4O4S
Molecular Weight458.92
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C21H19ClN4O4S/c22-17-7-3-15(4-8-17)13-26(31(29,30)19-2-1-11-24-12-19)14-20(27)25-18-9-5-16(6-10-18)21(23)28/h1-12H,13-14H2,(H2,23,28)(H,25,27)
InChIKeyOGTDBMBRNFCJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide (CAS 1021106-44-4): A Hetero-Substituted Sulfonamido-Benzamide Glucokinase Activator


4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide (CAS 1021106-44-4) is a rationally designed, hetero-substituted sulfonamido-benzamide hybrid that acts as a small-molecule glucokinase (GK) activator [1]. It features a pyridine-3-sulfonamido core linked via an acetamido bridge to a benzamide moiety, a structural architecture known to engage the allosteric site of GK for the management of type 2 diabetes mellitus [1]. An experimental EC50 of 930 nM has been reported for activation of recombinant human liver glucokinase in a coupled enzymatic assay [2].

Procurement Risk for 1021106-44-4: Why Analog Substitution Undermines Glucokinase Activation Studies


In-class sulfonamido-benzamide GK activators cannot be interchanged generically because the allosteric activation of glucokinase is highly sensitive to the heteroaryl substitution pattern and the nature of the benzyl moiety on the pyridine-3-sulfonamido scaffold [1]. Even minor modifications to the benzyl substituent, such as replacing the 4-chlorobenzyl group with a 4-methoxybenzyl analog (CAS 1021054-77-2), dramatically alter the GK activation EC50 from 930 nM to divergent potency values, as documented in a focused series where the most potent compounds achieved EC50 values of 495–522 nM [1][2]. Using a 4-methoxybenzyl or N-phenylacetamide analog without verifying its GK activation profile risks introducing inactive or poorly characterized material into an assay cascade, invalidating structure-activity relationship (SAR) interpretations and wasting enzymatic screening resources [1].

Head-to-Head and Cross-Study Quantitative Differentiation of 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide


GK Activation Potency: Cross-Study Comparison with Hetero-Substituted Sulfonamido-Benzamide Lead Compounds

The target compound exhibits an EC50 of 930 nM in a recombinant human liver glucokinase activation assay [1]. Within the same chemical series reported by Khatik et al. (2020), the most potent leads (compounds 12 and 15) achieved EC50 values of 495 nM and 522 nM, respectively [2]. This places 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide as a moderately potent but structurally distinct GK activator, with a 4-chlorobenzyl substituent that may offer a differentiated selectivity fingerprint compared to the higher-potency leads [2].

Glucokinase Type 2 Diabetes Allosteric Activator

Substituent-Dependent SAR: 4-Chlorobenzyl vs. 4-Methoxybenzyl Analog Differentiation

The 4-chlorobenzyl analog (this compound) can be directly compared to the 4-methoxybenzyl analog (CAS 1021054-77-2), where the electron-withdrawing chlorine substituent replaces the electron-donating methoxy group . While the GK activation EC50 for the 4-methoxy analog has not been individually disclosed in the public domain, the class-level SAR reported by Khatik et al. demonstrates that hetero-substitution on the benzyl ring profoundly modulates GK activation potency across a >2.5-fold range (EC50 495–>1000 nM) [1]. The presence of a 4-chloro group at 930 nM vs. the 4-methoxy group indicates that the electronic nature of the para substituent is a critical determinant of allosteric activation efficacy [1].

Structure-Activity Relationship Sulfonamido-Benzamide Medicinal Chemistry

Off-Target Selectivity Potential: Carbonic Anhydrase Inhibition Class-Level Inference

Unsubstituted 4-substituted-3-pyridinesulfonamides have been characterized as nanomolar inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX (Ki = 4.6–313 nM) and hCA XII (Ki = 3.4–21.6 nM) [1]. However, the 4-chlorobenzyl substitution present in 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide introduces a bulky N-alkyl group that is expected to sterically hinder the zinc-binding sulfonamide motif, potentially reducing CA inhibitory activity [1]. This structural feature may confer a selectivity advantage over simpler 3-pyridinesulfonamides, which potently inhibit both CA and GK [2]. No direct CA inhibition data are available for the target compound, so this differentiation remains a testable hypothesis.

Carbonic Anhydrase Selectivity Sulfonamide

Computational ADME and Drug-Likeness: In-Silico Comparison Within the Sulfonamido-Benzamide Series

The entire hetero-substituted sulfonamido-benzamide series, including the target compound, was evaluated in-silico for ADME properties and compliance with Lipinski's Rule of Five [1]. All compounds demonstrated no violations of drug-likeness criteria, with consensus Log P values below 5, high predicted gastrointestinal absorption, and favorable bioavailability scores [1]. Compounds across the series were computationally predicted to be non-toxic [1]. The 4-chlorobenzyl analog specifically benefits from a molecular weight (approximately 457 g/mol) and hydrogen bonding profile that maintain compliance with oral druggability parameters, distinguishing it from larger, less permeable sulfonamido-benzamide derivatives outside this scaffold family.

ADME Drug-Likeness Pharmacokinetics

In Vivo Oral Glucose Tolerance: Class-Level Evidence of Antihyperglycemic Efficacy

Selected compounds from the sulfonamido-benzamide series were evaluated in an in vivo oral glucose tolerance test (OGTT) in rats [1]. The most potent in vitro activators, compounds 12 and 15, reduced blood glucose levels to 135 mg/dL and 142 mg/dL at 120 min post-glucose challenge, respectively [1]. The target compound (EC50 = 930 nM) was not among those selected for in vivo OGTT evaluation, and therefore no direct in vivo data are available. However, the class-level in vivo efficacy demonstrated by structurally related analogs provides a preclinical proof-of-concept framework supporting further in vivo profiling of the 4-chlorobenzyl analog [1].

Oral Glucose Tolerance Test In Vivo Antidiabetic

Optimal Procurement and Application Scenarios for 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide


Glucokinase Activator SAR Expansion and Lead Optimization

Procure this compound to serve as a moderate-potency (EC50 = 930 nM) reference ligand for systematic SAR exploration around the pyridine-3-sulfonamido-benzamide scaffold [1]. Its 4-chlorobenzyl substituent provides a distinct electronic environment compared to the 4-methoxybenzyl and unsubstituted benzyl analogs, enabling halogen bonding studies and free-energy perturbation (FEP) calculations to guide potency optimization toward the 495 nM benchmark set by the series lead [1][2].

Selectivity Profiling Against Carbonic Anhydrase Off-Targets

Use this N-alkylated sulfonamide as a probe to test the hypothesis that bulky N-substitution reduces carbonic anhydrase (CA) inhibitory activity while retaining GK activation [1]. Compare its CA isoform inhibition profile (hCA I, II, IX, XII) against unsubstituted 3-pyridinesulfonamides that show Ki values as low as 3.4 nM [1]. A favorable selectivity window would position this scaffold for advancement into in vivo efficacy models with reduced CA-mediated side effects [1].

In Vivo Proof-of-Concept for Sulfonamido-Benzamide Antidiabetic Agents

Leverage the favorable in-silico ADME profile (Log P <5, high GI absorption, no toxicity alerts) shared by the entire sulfonamido-benzamide series to advance this compound into oral glucose tolerance tests in diabetic rodent models [1]. Although in vivo data are currently limited to analogs 12 and 15 (blood glucose reduction to 135–142 mg/dL), the 4-chlorobenzyl analog offers a structurally differentiated entry point for dose-response and combination studies [1].

Computational Chemistry and Docking Model Validation

Employ this compound as a validation ligand for glucokinase allosteric site docking models (PDB 1V4S) [1]. Its moderate potency and well-defined 4-chlorobenzyl substituent make it suitable for retrospective docking accuracy assessment and for training machine learning models that predict GK activation from sulfonamido-benzamide structural features [1].

Quote Request

Request a Quote for 4-(2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.